molecular formula C11H12BrNO B13613865 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one

Cat. No.: B13613865
M. Wt: 254.12 g/mol
InChI Key: MYDGJBUSPZOCTR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with an aminomethyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one typically involves the following steps:

    Formation of the Cyclobutanone Ring: The cyclobutanone ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a ketene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the cyclobutanone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and Friedel-Crafts reactions, and employing automated systems for the Mannich reaction to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

Uniqueness

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one

InChI

InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-7,13H2

InChI Key

MYDGJBUSPZOCTR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(CN)C2=CC=CC=C2Br

Origin of Product

United States

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